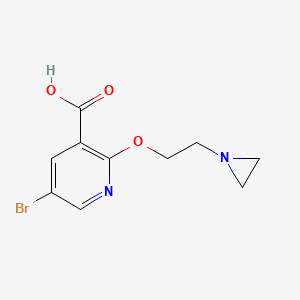

2-(2-氮丙啶-1-基乙氧基)-5-溴烟酸

描述

“2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is a chemical compound used in various scientific research areas . It has a molecular formula of C10 H12 N2 O3 and a molecular weight of 208.217 .

Synthesis Analysis

The synthesis of aziridin-1-yl oximes, which are structurally similar to the compound you’re interested in, has been described in the literature . In 1966, Rajagopalam and Talaty carried out the synthesis of aziridin-1-yl- (aryl)methanone oximes. These were prepared by the reaction of equimolar amounts of ethylen- or propylenimine with benzonitrile N -oxides .

Molecular Structure Analysis

The molecular formula of “2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is C10 H12 N2 O3 . This suggests that it contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Chemical Reactions Analysis

Aziridin-1-yl oximes have been shown to be precursors to different heterocyclic compounds . Their remarkable cytotoxic activity makes them attractive as potential anticancer agents .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is 208.217 .

科学研究应用

癌症研究中的 DNA 交联剂

研究发现了一种与 2-(2-氮丙啶-1-基乙氧基)-5-溴烟酸相关的化合物 5-(氮丙啶-1-基)-2-硝基-4-亚硝基苯甲酰胺,作为一种潜在的 DNA 交联剂。这种衍生自 CB1954 的化合物在细胞中表现出细胞毒性和 DNA 链间交联能力,表明其在癌症治疗中的潜在用途,特别是作为由酶或抗体导向酶前药疗法 (ADEPT) 激活的前药 (Knox 等人,1993 年)。

对映选择性催化

与 2-(2-氮丙啶-1-基乙氧基)-5-溴烟酸的核心结构密切相关的氮丙啶醇已被合成并用作对映选择性化学反应中的催化剂。这些化合物在将二烷基锌试剂添加到亚胺中显示出有效性,产生具有高对映体过量的产物,表明它们在不对称合成中的效用 (Andersson 等人,1997 年)。

转化为 δ-内酰胺和 γ-内酯

对与 2-(2-氮丙啶-1-基乙氧基)-5-溴烟酸在结构上相关的 2-(2-氰乙基)氮丙啶的研究表明,它们能够转化为 δ-内酰胺和 γ-内酯。该转化过程涉及腈水合酶和微波辐射,表明在有机合成和药物开发中具有潜在应用 (Vervisch 等人,2012 年)。

羧酸的对映体鉴别

与 2-(2-氮丙啶-1-基乙氧基)-5-溴烟酸中的氮丙啶部分类似的对映纯氮丙啶-2-基甲醇已被用作对映体鉴别的 NMR 传感器 α-外消旋羧酸。该应用突出了它们在手性分析和确定各种化合物的对映体过量中的潜力 (Malinowska 等人,2020 年)。

抗肿瘤剂合成

与 2-(2-氮丙啶-1-基乙氧基)-5-溴烟酸相关的氮丙啶[1,2-a]吡咯烷亚结构已被合成为抗肿瘤剂的一部分,例如阿奇霉素 A 和 B。这突出了含氮丙啶化合物的潜力在开发新的抗癌药物中的潜力 (Coleman 等人,1999 年)。

作用机制

Target of Action

Aziridines, a class of compounds to which this molecule belongs, are known to be used as building blocks for polyamines . Polyamines play crucial roles in various biological processes, including DNA stabilization, protein synthesis, and cell growth .

Mode of Action

Aziridines are known to undergo anionic and cationic ring-opening polymerization . This process allows them to form polyamines with various structures .

Biochemical Pathways

The resulting polymers from the polymerization of aziridines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Result of Action

The polymers resulting from the polymerization of aziridines have been associated with various applications, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the polymerization of aziridines .

属性

IUPAC Name |

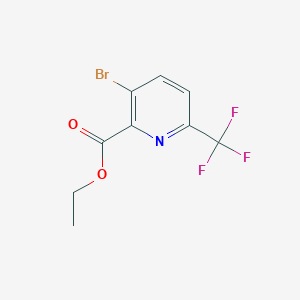

2-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPYIHORKNPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid | |

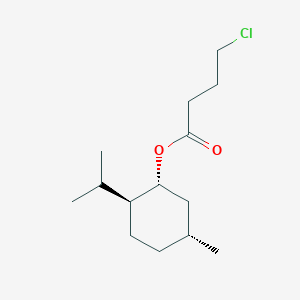

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

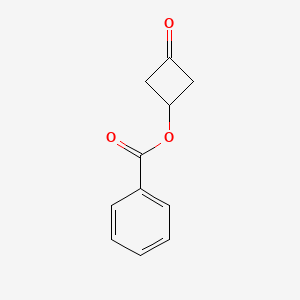

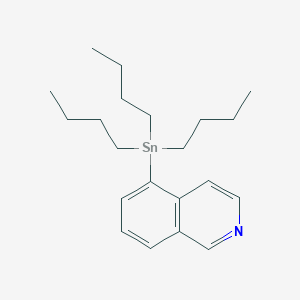

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)